molecular formula C12H11BrCl2N4 B6444688 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine CAS No. 2548987-88-6

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine

Cat. No.: B6444688
CAS No.: 2548987-88-6
M. Wt: 362.05 g/mol
InChI Key: GIYRNLZWNLOQSN-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of bromine and chlorine atoms indicates that it’s a halogenated compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the rings and the positions of the halogens. The presence of nitrogen in the rings would also have a significant impact on the molecular structure, as nitrogen is capable of forming multiple bonds and contributing to resonance structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogens and the nitrogen-containing rings. The halogens might make the molecule more electrophilic, allowing it to participate in reactions with nucleophiles. The nitrogen in the rings could also act as a base, accepting protons in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and could affect its boiling and melting points. The nitrogen-containing rings could contribute to its polarity and affect its solubility .

Scientific Research Applications

2-3-(4-Br-PyM)A-3,5-DCP has been studied for its potential use in drug delivery systems, as a component of drug formulations, and as a potential therapeutic agent. It has been studied for its ability to interact with a variety of cell types, including cancer cells, and to modulate their responses to various stimuli. In addition, it has been studied for its potential use in the development of targeted drug delivery systems, as well as for its potential use in the treatment of a variety of diseases, including cancer and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-3-(4-Br-PyM)A-3,5-DCP in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. The main limitation of using 2-3-(4-Br-PyM)A-3,5-DCP in laboratory experiments is its lack of specificity. It is not yet clear how it interacts with different cell types, and it is not yet known if it is able to target specific cell types or pathways.

Future Directions

For research include the development of targeted drug delivery systems, the exploration of its potential as a therapeutic agent, and the further elucidation of its mechanism of action. In addition, further research is needed to determine its efficacy in the treatment of a variety of diseases, including cancer and diabetes. Finally, further research is needed to determine the optimal dosage and formulation of 2-3-(4-Br-PyM)A-3,5-DCP for use in various applications.

Synthesis Methods

The synthesis of 2-3-(4-Br-PyM)A-3,5-DCP has been described in detail in a number of scientific publications. The synthesis process involves a series of steps and reagents, including bromoacetyl bromide, 4-bromo-1H-pyrazol-1-ylmethylazetidin-1-yl chloride, and 3,5-dichloropyridine. The starting materials are reacted in a solution of acetonitrile, and the reaction is catalyzed by a base such as triethylamine. The reaction is conducted at a temperature of 0°C and the product is isolated by filtration.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3,5-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrCl2N4/c13-9-2-17-19(7-9)6-8-4-18(5-8)12-11(15)1-10(14)3-16-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRNLZWNLOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Cl)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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